5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid
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Overview
Description
5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a furo[2,3-c]pyrrole core, which is a fused ring system combining a furan and a pyrrole ring. The presence of phenylmethoxycarbonyl and carboxylic acid functional groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method involves the condensation of an appropriate aldehyde with ethyl azidoacetate, followed by thermal cyclization of the resulting azidoacrylate intermediate . This method allows for the formation of the furo[2,3-c]pyrrole core structure under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often incorporating continuous flow reactors and automated synthesis equipment to enhance yield and efficiency.
Chemical Reactions Analysis
5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The phenylmethoxycarbonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often facilitated by acidic or basic catalysts.
Scientific Research Applications
5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its ability to form stable and reactive intermediates.
Mechanism of Action
The mechanism of action of 5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid include other furo[2,3-c]pyrrole derivatives and related heterocyclic compounds. For example:
Furo[2,3-c]pyrrole-5-carboxylates: These compounds share the same core structure but differ in the substituents attached to the ring system.
Indole derivatives: Indole compounds, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives, have similar biological activities and are used in similar research applications.
Thieno[2,3-c]pyrrole derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14(18)12-9-20-13-7-16(6-11(12)13)15(19)21-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSSCCQQQYXEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)OC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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